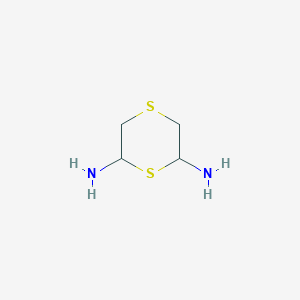![molecular formula C12H18N5O4P B12529421 ({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid CAS No. 653584-35-1](/img/structure/B12529421.png)
({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutylamino group attached to a purine base, linked through an ethoxy group to a phosphonic acid moiety. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyclobutylamino Group: This step involves the substitution of a suitable leaving group on the purine base with a cyclobutylamine.
Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.
Formation of the Phosphonic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups.
Reduction: Reduction reactions can target the purine base or the phosphonic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclobutylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, ({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it valuable for investigating cellular processes and molecular interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural similarity to nucleotides suggests it may act as an antiviral or anticancer agent by interfering with DNA or RNA synthesis.
Industry
In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in polymer synthesis and other industrial applications.
Mechanism of Action
The mechanism of action of ({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding. In the case of nucleic acids, it can intercalate between base pairs, disrupting the normal structure and function of DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Adefovir: Adefovir is a similar compound with a phosphonic acid moiety and a purine base. It is used as an antiviral agent.
Tenofovir: Tenofovir also contains a phosphonic acid group and is used in the treatment of viral infections.
Entecavir: Entecavir is another antiviral compound with structural similarities to ({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid.
Uniqueness
What sets this compound apart is its unique cyclobutylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
CAS No. |
653584-35-1 |
|---|---|
Molecular Formula |
C12H18N5O4P |
Molecular Weight |
327.28 g/mol |
IUPAC Name |
2-[6-(cyclobutylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C12H18N5O4P/c18-22(19,20)8-21-5-4-17-7-15-10-11(13-6-14-12(10)17)16-9-2-1-3-9/h6-7,9H,1-5,8H2,(H,13,14,16)(H2,18,19,20) |
InChI Key |
AAIBAWBEYRTVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C3C(=NC=N2)N(C=N3)CCOCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)
![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)





![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)


